2-Ethyl-2-methyl-chroman-4-one
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Overview
Description
2-Ethyl-2-methyl-chroman-4-one is a significant structural entity that belongs to the class of oxygen-containing heterocycles . It acts as a major building block in a large class of medicinal compounds . The compound has a molecular formula of C12H14O2 and a molecular weight of 190.24 g/mol .
Synthesis Analysis
Several studies have been performed to improve the methodologies of 4-chromanone-derived compounds . This includes the synthesis of 4-chromanone derivatives from 2016 to 2021 . More studies are required to provide the most effective and cost-effective methods to synthesize novel chromanone analogs .Molecular Structure Analysis
The InChI code for 2-Ethyl-2-methyl-chroman-4-one isInChI=1S/C12H14O2/c1-3-12(2)8-10(13)9-6-4-5-7-11(9)14-12/h4-7H,3,8H2,1-2H3
. The compound has a topological polar surface area of 26.3 Ų and a complexity of 237 . Chemical Reactions Analysis
The chroman-4-one framework is a significant structural entity that belongs to the class of oxygen-containing heterocycles . It acts as a major building block in a large class of medicinal compounds .Physical And Chemical Properties Analysis
2-Ethyl-2-methyl-chroman-4-one has a molecular weight of 190.24 g/mol . It has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 1 .Scientific Research Applications
Inflammation-Related Diseases
Chroman-4-one derivatives are known to play a significant role in the pathological mechanism of various inflammation-related diseases such as cancer, Alzheimer’s, diabetes, atherosclerosis, and cardiovascular disorders. They are considered a privileged scaffold in medicinal research due to their effectiveness in yielding flavonoid families like 3-benzylidene-chromanones and spirochromanone .
Medicinal Compound Synthesis
The chroman-4-one framework is a major building block in a large class of medicinal compounds. Synthetic compounds with this framework exhibit a broad variety of biological and pharmaceutical activities. Studies have focused on improving the methodologies of 4-chromanone-derived compound synthesis .
Anticancer Activity
Chroman-4-one derivatives have shown potential in anticancer activities. Their structure allows for the development of compounds that can be evaluated against various cancer-related targets .
Antimicrobial Properties
These derivatives also possess antimicrobial properties, making them valuable in the development of new antibiotics and treatments for bacterial infections .
Anticonvulsant Effects
Research has indicated that chroman-4-one derivatives can have anticonvulsant effects, which could be beneficial in treating seizure disorders .
Antidiabetic Potential
The scaffold has been associated with antidiabetic activities, suggesting its use in managing diabetes through the development of new therapeutic agents .
Safety And Hazards
Future Directions
Due to poor yield in the case of chemical synthesis and expensive isolation procedure from natural compounds, more studies are required to provide the most effective and cost-effective methods to synthesize novel chromanone analogs . Considering the versatility of chromanone, this review is designed to impart comprehensive, critical, and authoritative information about chromanone template in drug designing and development .
properties
IUPAC Name |
2-ethyl-2-methyl-3H-chromen-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O2/c1-3-12(2)8-10(13)9-6-4-5-7-11(9)14-12/h4-7H,3,8H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHDRYPLIXFKNSA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CC(=O)C2=CC=CC=C2O1)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00455778 |
Source
|
Record name | 2-ethyl-2-methyl-chroman-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00455778 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethyl-2-methyl-chroman-4-one | |
CAS RN |
73509-12-3 |
Source
|
Record name | 2-ethyl-2-methyl-chroman-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00455778 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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